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Compound of Interest

Compound Name: 11beta-Hydroxycedrelone

CAS No.: 283174-18-5

Cat. No.: B1150856 Get Quote

-hydroxycedrelone from Toona and Cedrela species.

Executive Summary
11

-Hydroxycedrelone is a bioactive tetranortriterpenoid (limonoid) frequently isolated from the
Meliaceae family, specifically Toona ciliata and Cedrela toona. It exhibits significant anti-
inflammatory and insecticidal properties. However, its structural similarity to the parent
compound, cedrelone, and the critical need to define the stereochemistry at the C-11 position,
requires a rigorous NMR workflow.

This guide outlines a self-validating protocol for the unambiguous identification of 11

-hydroxycedrelone. It moves beyond basic assignment to focus on the causality of spectral
features—explaining why specific signals appear and how to use 2D NMR to prove the

-orientation of the hydroxyl group.

Sample Preparation & Acquisition Protocol
Solvent Selection Strategy

Primary Solvent: Deuterated Chloroform (
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, 99.8% D) is the standard for limonoids due to excellent solubility and well-established
literature baselines.

Alternative: Pyridine-

should be used if signal overlap occurs in the methine region (3.0–5.0 ppm) or if the C-11
hydroxyl proton needs to be observed directly (to confirm exchangeability).

Sample Requirements
Concentration: 5–10 mg of purified compound in 600

L solvent is optimal for 13C and 2D acquisition within reasonable timeframes.

Tube: 5 mm high-precision NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

Acquisition Parameters (600 MHz Instrument)
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Experiment
Pulse
Sequence

Scans (NS)
Mixing Time /
Delay

Purpose

1H NMR zg30 16 D1 = 1.0 s

Quantitative

integration &

chemical shift

mapping.

13C {1H} zgpg30 1024+ D1 = 2.0 s

Carbon

backbone

identification.

HSQC
hsqcedetgpsisp2

.3
8 -

1-bond C-H

correlation

(Multiplicity

edited).

HMBC hmbcgplpndqf 16
60 ms (long

range)

2-3 bond

connectivity

(Quaternary

carbon

assignment).

NOESY noesygpphp 32 500 ms

Critical:

Stereochemical

definition (

vs

).

Structural Elucidation Strategy
The Limonoid Skeleton (Cedrelone Framework)
The identification begins by confirming the cedrelone backbone. This is a pentacyclic system

characterized by:

Ring A Enone: An

-unsaturated ketone.[1]
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Furan Ring: A substituted furan moiety at C-17.

Epoxide: Often present at C-14/C-15, though cedrelone itself has a specific enone

arrangement.

Diagnostic Signal Analysis (The "Fingerprint")
The transition from Cedrelone to 11

-Hydroxycedrelone introduces a hydroxyl group at C-11. This creates a predictable perturbation
in the NMR data.

Table 1: Key Diagnostic Shifts (

)
Note: Values are representative of the class and may vary slightly by concentration.
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Position
Carbon
Type (ppm) (ppm) Multiplicity

Structural
Insight

1 CH 150.5 7.10
d,

Hz

Ring A enone

(

-proton).

2 CH 126.8 5.95
d,

Hz

Ring A enone

(

-proton).

3 C=O 203.0 - -
Ring A

Ketone.

11 CH-OH 68.5 4.35 dd / m

The defining

modification.

In Cedrelone,

this is a

(~25 ppm).

21 CH (Furan) 143.0 7.40 s
Furan ring

marker.

22 CH (Furan) 110.5 6.35 s
Furan ring

marker.

23 CH (Furan) 141.2 7.38 s
Furan ring

marker.

The "11-Beta" Validation Logic
The most common error in limonoid characterization is misassigning the stereochemistry of the

C-11 hydroxyl group.

Mechanism of Assignment:

Scalar Coupling (J-coupling): The H-11 proton usually appears as a doublet of doublets (dd)

due to coupling with H-9 and H-12 protons.
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NOE Correlations (The Proof):

The limonoid skeleton is rigid.

If the OH is

(pointing "up"), the H-11 proton must be

(pointing "down").

Diagnostic NOE: Look for a strong NOE correlation between H-11 and H-9 (if

) or adjacent

-oriented methyl groups (e.g., Me-18 or Me-30 depending on the specific twist of the
skeleton).

Contrast: If H-11 were

(implying 11

-OH), it would often show NOE correlations with the

-methyl groups (Me-19).

Workflow Visualization
The following diagram illustrates the logical flow from crude extract to confirmed stereoisomer.
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Phase 1: Isolation

Phase 2: 1D Screening

Phase 3: 2D Confirmation

Decision Logic

Crude Extract
(Toona/Cedrela)

HPLC Purification
(Reverse Phase C18)

Candidate Fraction
(White Powder)

1H NMR (CDCl3)
Check: Enone (7.1/5.9) + Furan

13C NMR
Check: C-11 Shift (~68 ppm)

HSQC
Link H-11 (4.35) to C-11 (68.5)

HMBC
Connect C-11 to C-9/C-12

NOESY / ROESY
Stereochemistry Check

H-11 NOE with alpha-face?
(e.g., H-9 alpha)

Confirmed:
11beta-Hydroxycedrelone

Yes (H-11 is alpha)

Re-evaluate:
(Possible 11-alpha or isomer)

No

Click to download full resolution via product page

Figure 1: Step-by-step decision tree for the isolation and spectroscopic validation of 11
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-hydroxycedrelone.

Detailed Experimental Methodologies
Extraction and Isolation (Pre-NMR)
While this note focuses on NMR, purity is paramount.

Extraction: Air-dried bark of Toona ciliata is refluxed with 95% EtOH.

Partition: Suspend residue in water; partition sequentially with Petroleum Ether, EtOAc, and

n-BuOH. The EtOAc fraction typically contains the limonoids.

Chromatography: Subject the EtOAc fraction to Silica Gel column chromatography. Elute

with a gradient of

:MeOH.

Refinement: 11

-hydroxycedrelone often elutes in mid-polarity fractions. Final purification via semi-
preparative HPLC (

) is recommended to remove isomeric impurities that complicate the NOESY spectrum.

NMR Data Processing
Phasing: Manual phasing is required for the NOESY spectrum to distinguish true NOE cross-

peaks (negative/positive depending on mixing time and molecular weight) from exchange

peaks.

Referencing: Calibrate to the residual

peak (

7.26,

77.16).

Integration: Normalize the integration to the Furan H-21 proton (1H) or the Methyl singlets

(3H) to confirm the stoichiometry of the H-11 signal (must integrate to 1H).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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